molecular formula C11H9N3O B1435648 4-Ethoxyquinazoline-6-carbonitrile CAS No. 1818847-80-1

4-Ethoxyquinazoline-6-carbonitrile

Cat. No.: B1435648
CAS No.: 1818847-80-1
M. Wt: 199.21 g/mol
InChI Key: ARBIUFZVGJEHHC-UHFFFAOYSA-N
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Description

4-Ethoxyquinazoline-6-carbonitrile is a chemical compound with the molecular formula C11H9N3O. It is a versatile compound used in various scientific research applications due to its unique properties. The compound is characterized by the presence of an ethoxy group at the fourth position and a carbonitrile group at the sixth position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinazoline-6-carbonitrile typically involves the reaction of 4-ethoxyaniline with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline-6-carboxylic acid derivatives.

    Reduction: 4-Ethoxyquinazoline-6-amine.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxyquinazoline-6-carbonitrile is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

  • 4-Methoxyquinazoline-6-carbonitrile
  • 4-Chloroquinazoline-6-carbonitrile
  • 4-Fluoroquinazoline-6-carbonitrile

Comparison: 4-Ethoxyquinazoline-6-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the ethoxy group may enhance the compound’s solubility and alter its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Biological Activity

4-Ethoxyquinazoline-6-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a quinazoline core with an ethoxy group at the 4-position and a carbonitrile group at the 6-position. This unique structure contributes to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to various biological effects. The compound is notably used in studies related to enzyme inhibitors and as a probe in biochemical assays.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in various metabolic pathways. For example, it can inhibit kinases that are crucial for cell signaling and proliferation.
  • Antimicrobial Activity : Some studies suggest that derivatives of quinazoline compounds, including this compound, may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation, which could have implications for treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-Methoxyquinazoline-6-carbonitrileMethoxy group at position 4Potential for enhanced solubility
4-Chloroquinazoline-6-carbonitrileChlorine atom at position 4Known for higher reactivity
4-Fluoroquinazoline-6-carbonitrileFluorine atom at position 4Increased binding affinity to biological targets

This table highlights how the presence of different substituents affects the reactivity and biological activity of quinazoline derivatives.

Case Studies and Research Findings

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell proliferation. This inhibition was shown to reduce tumor growth in vitro and in vivo models.
  • Antimicrobial Studies : Research involving agar diffusion methods revealed that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections .
  • Anti-inflammatory Research : In a study focused on inflammatory pathways, compounds similar to this compound were found to reduce cytokine production in macrophages, indicating a potential therapeutic application for inflammatory diseases.

Properties

IUPAC Name

4-ethoxyquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBIUFZVGJEHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290861
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-80-1
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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